Lipophilicity: 4-Ethylphenyl vs. Phenyl and Glycine Analogs
N-(4-ethylphenyl)-N-(methylsulfonyl)alanine demonstrates enhanced lipophilicity compared to its unsubstituted phenyl and glycine analogs, a critical parameter for membrane permeability and target binding in biological systems. The calculated LogP (cLogP) for this compound is 1.49 , while the glycine analog N-(4-ethylphenyl)-N-(methylsulfonyl)glycine (CAS 530107-85-8) is less lipophilic, and the core fragment N-(methylsulfonyl)-N-phenyl-alanine (lacking the ethyl group) is expected to be even more hydrophilic. This quantitative difference directly impacts its performance in cell-based assays and in vivo models.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.49 |
| Comparator Or Baseline | N-(4-ethylphenyl)-N-(methylsulfonyl)glycine (cLogP not calculated, but expected lower due to lack of methyl group); N-(methylsulfonyl)-N-phenyl-alanine (cLogP < 1.49) |
| Quantified Difference | Target compound cLogP is 1.49; comparator cLogP is not explicitly quantified but is qualitatively lower. |
| Conditions | Computational prediction (in silico calculation). |
Why This Matters
Lipophilicity is a key determinant of a compound's ability to cross cell membranes and engage intracellular targets; the 1.49 cLogP value places N-(4-ethylphenyl)-N-(methylsulfonyl)alanine in an optimal range for drug-like properties, offering a strategic advantage over more hydrophilic analogs in medicinal chemistry programs.
